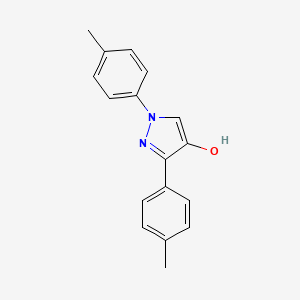

1,3-Di-p-tolyl-1H-pyrazol-4-ol

Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Research

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. nih.govmdpi.com Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. nih.govmdpi.com This versatility has led to the incorporation of the pyrazole ring into numerous FDA-approved drugs for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial treatments. researchgate.nettandfonline.comrsc.org

The significance of the pyrazole scaffold is underscored by its presence in several blockbuster drugs. tandfonline.com For instance, a number of protein kinase inhibitors, a critical class of targeted cancer therapies, feature a pyrazole ring in their core structure. nih.govmdpi.com The adaptability of the pyrazole ring allows for strategic modifications to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net

Overview of Functionalized Pyrazol-4-ol Derivatives

Functionalized pyrazol-4-ol derivatives are a subclass of pyrazoles that have garnered significant interest due to their diverse biological activities. The introduction of a hydroxyl group at the 4-position of the pyrazole ring, along with other substituents, can significantly influence the molecule's chemical and biological properties. These derivatives are explored for a variety of potential applications, stemming from their inherent chemical reactivity and ability to form various interactions.

The synthesis of these derivatives often involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.govmdpi.com This method allows for the introduction of a wide array of functional groups onto the pyrazole core, leading to a vast library of compounds for screening and development. The functionalization at different positions of the pyrazole ring is a key strategy in the development of new chemical entities with tailored properties. mdpi.com

Academic Research Trajectories for 1,3-Di-p-tolyl-1H-pyrazol-4-ol

Academic research on this compound and related structures focuses on several key areas. A primary trajectory involves the synthesis of new derivatives and the optimization of reaction conditions. Researchers are continually developing more efficient and environmentally friendly methods for producing these compounds.

Another significant area of investigation is the exploration of their chemical properties and potential applications. This includes studying their photophysical properties for use in materials science, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs). mdpi.com Furthermore, there is ongoing research into the biological activities of these compounds, although specific therapeutic applications are still under investigation.

The structural and electronic properties of this compound are also a subject of academic interest. Computational studies, such as Density Functional Theory (DFT) calculations, are employed to understand the molecule's geometry, electronic distribution, and reactivity. pjoes.com This theoretical work complements experimental findings and aids in the rational design of new derivatives with desired characteristics.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆N₂O |

| Molecular Weight | 264.32 g/mol |

| Physical Form | Solid |

| InChI Key | GSNLHEVYLRJRPQ-UHFFFAOYSA-N |

| PubChem CID | 99938040 |

Data sourced from sigmaaldrich.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-methylphenyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-3-7-14(8-4-12)17-16(20)11-19(18-17)15-9-5-13(2)6-10-15/h3-11,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNLHEVYLRJRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1,3 Di P Tolyl 1h Pyrazol 4 Ol and Analogues

General Synthetic Pathways to Pyrazol-4-ols

The construction of the pyrazol-4-ol scaffold can be achieved through several reliable methods, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds

The most fundamental and widely utilized approach for pyrazole (B372694) synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. mdpi.comnih.gov This method, first described by Knorr in 1883, provides a direct and efficient pathway to polysubstituted pyrazoles. mdpi.comnih.gov The reaction involves the nucleophilic attack of the hydrazine onto the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring.

When unsymmetrical 1,3-diketones are used, the reaction can potentially yield a mixture of two regioisomers. mdpi.comnih.gov The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov To enhance reaction rates and yields, various catalysts have been employed, including Lewis acids like lithium perchlorate (B79767) and nano-ZnO. mdpi.comnih.gov For instance, the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol has been efficiently catalyzed by nano-ZnO, achieving a 95% yield. nih.gov

Synthesis via Chalcone and Epoxide Intermediates

An alternative strategy for the synthesis of pyrazol-4-ols involves the use of chalcones (α,β-unsaturated ketones) and their corresponding epoxides. This multi-step process typically begins with the epoxidation of a chalcone, often using hydrogen peroxide in an alkaline medium (Weitz-Scheffer epoxidation), to form an α,β-epoxyketone. rsc.org

The subsequent reaction of the epoxyketone with a hydrazine derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, leads to the formation of a 4,5-dihydro-1H-pyrazol-4-ol intermediate. rsc.orgresearchgate.net This step proceeds through the nucleophilic attack of the hydrazine on the epoxide ring, followed by cyclization. Dehydration of this intermediate can then yield the corresponding pyrazole. For example, reacting α,β-epoxyketones with hydrazine hydrate or phenylhydrazine in boiling ethanol (B145695) has been shown to produce 4,5-dihydro-1H-pyrazol-4-ol derivatives. rsc.orgresearchgate.net

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

1,3-Dipolar cycloaddition reactions represent a powerful and versatile tool for constructing five-membered heterocyclic rings, including pyrazoles. niscpr.res.inbohrium.com This approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, which is typically an alkene or alkyne. Nitrile imines can be generated in situ from various precursors, including hydrazidoyl halides or by the oxidation of aldehyde hydrazones. niscpr.res.in

The reaction of in situ generated nitrile imines with active methylene (B1212753) compounds or other suitable dipolarophiles affords pyrazole derivatives with high regioselectivity. niscpr.res.inbohrium.com For instance, the reaction between nitrile imines and ninhydrin-derived Morita–Baylis–Hillman carbonates has been developed to produce 1,3,5-trisubstituted pyrazoles in high yields (up to 95%) at room temperature without the need for a metal catalyst. bohrium.com This method offers a broad substrate scope and is advantageous due to the use of readily available starting materials. bohrium.com

Targeted Synthesis of 1,3-Di-p-tolyl-1H-pyrazol-4-ol

The specific synthesis of this compound requires a careful selection of reagents and optimization of reaction conditions to ensure high yield and purity of the desired product.

Reaction Conditions and Reagent Selection

The synthesis of this compound can be approached through the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with p-tolylhydrazine. The key starting materials for this synthesis are a 1,3-diketone bearing p-tolyl groups and p-tolylhydrazine.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,3-bis(p-tolyl)propane-1,3-dione | p-tolylhydrazine | This compound | Cyclocondensation |

| Ethyl 3-oxo-3-(p-tolyl)propanoate | p-tolylhydrazine | 1,5-di-p-tolyl-1H-pyrazol-3-ol | Cyclocondensation |

The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to reflux to drive the reaction to completion. The choice of solvent can influence the reaction rate and the regioselectivity of the cyclization.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing the synthesis of this compound involves fine-tuning several reaction parameters to maximize the yield and ensure the formation of the correct regioisomer.

Key parameters for optimization include:

Catalyst: While many cyclocondensation reactions proceed without a catalyst, the use of an acid or base catalyst can sometimes improve the reaction rate and yield. For pyrazole synthesis, both acid catalysts (e.g., acetic acid, TsOH) and base catalysts (e.g., sodium hydroxide) have been employed depending on the specific substrates.

Temperature: The reaction temperature is a critical factor. While some reactions can be performed at room temperature, heating is often necessary to overcome the activation energy barrier for cyclization and dehydration. Refluxing in a suitable solvent is a common practice.

Reaction Time: The duration of the reaction needs to be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Solvent: The polarity and protic nature of the solvent can significantly impact the reaction. Aprotic dipolar solvents have been found to give better results than polar protic solvents in some cases of pyrazole synthesis. nih.gov

A study on the synthesis of related pyrazole derivatives highlighted the effectiveness of ultrasound irradiation as a green and efficient method, leading to excellent yields in shorter reaction times compared to conventional heating. sci-hub.se Such alternative energy sources could potentially be applied to optimize the synthesis of this compound.

| Parameter | Condition | Effect on Yield/Selectivity |

| Catalyst | Acid (e.g., Acetic Acid) or Base | Can increase reaction rate and influence regioselectivity. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally favor faster reaction rates. |

| Solvent | Ethanol, Acetic Acid, DMF | Polarity and protic nature can affect reaction outcome. |

| Energy Source | Conventional Heating vs. Ultrasound | Ultrasound can lead to higher yields and shorter reaction times. |

By systematically varying these parameters, the synthesis of this compound can be optimized to achieve high efficiency and produce the desired compound with high purity.

Advanced and Sustainable Synthetic Approaches

The development of advanced and sustainable synthetic methodologies for obtaining pyrazole derivatives has become a focal point of contemporary chemical research. These efforts are driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its analogues, significant progress has been made in employing ultrasound irradiation, eliminating the need for catalysts, and utilizing environmentally benign solvent systems.

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted organic synthesis has emerged as a powerful technique that accelerates reaction rates, increases yields, and often allows for milder reaction conditions compared to conventional heating methods. mdpi.com The application of ultrasonic irradiation in the synthesis of pyrazole derivatives has demonstrated considerable advantages, including drastically reduced reaction times and improved energy efficiency. impactfactor.orgresearchgate.net

The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, which are structurally analogous to the target compound, has been successfully achieved using ultrasound. acs.org In one study, a pseudo-five-component reaction involving an aromatic aldehyde, phenylhydrazine, and ethyl acetoacetate was carried out under ultrasonic irradiation at room temperature, yielding excellent results in a short timeframe. acs.orgacs.org Compared to traditional stirring or heating methods that can take several hours, ultrasound-promoted reactions are often completed within minutes. sci-hub.seresearchgate.net For instance, the synthesis of certain pyrano[2,3-c]pyrazole derivatives under ultrasonication resulted in a 98% yield in just 10 minutes, a significant improvement over the 83% yield obtained after 1 hour using conventional methods. rsc.org

The benefits of sonication are further highlighted when comparing reaction outcomes directly, as shown in the table below.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Pyrazole Analogues

| Product | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Bis(pyrazol-4-ylcarbonyl)thioureas | Conventional Heating | 7.5 h | ~95-96% | mdpi.com |

| Bis(pyrazol-4-ylcarbonyl)thioureas | Ultrasound Irradiation | 0.75 h | ~97-98% | mdpi.com |

| 1,3,4-thiadiazole-pyrazole-thiazolidin-4-ones | Conventional Heating | 8-12 h | <74% | sci-hub.se |

| 1,3,4-thiadiazole-pyrazole-thiazolidin-4-ones | Ultrasound Irradiation | 55-65 min | 91-97% | sci-hub.se |

| Pyrano[2,3-c]pyrazole derivatives | Conventional Method | 1 h | 83% | rsc.org |

Catalyst-Free Methodologies

Eliminating catalysts from synthetic pathways is a key goal in green chemistry, as it simplifies reaction procedures, reduces costs, and prevents contamination of the final product with residual catalyst material. tandfonline.com For the synthesis of pyrazol-4-ol analogues, several efficient catalyst-free methods have been developed. mdpi.comresearchgate.net

A notable approach involves the one-pot, pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s under catalyst-free conditions. acs.org These reactions, often promoted by ultrasound irradiation or simply by heating, proceed by condensing an aromatic aldehyde with two equivalents of a pyrazolone (B3327878) precursor like 3-methyl-1-phenyl-5-pyrazolone. acs.orgtandfonline.com The absence of a catalyst streamlines the workup procedure, often requiring only simple filtration to isolate the high-purity product. researchgate.net

The development of these protocols demonstrates that the intrinsic reactivity of the starting materials is sufficient to drive the reaction to completion under appropriate physical conditions, such as elevated temperature or sonication. tandfonline.comrsc.org This approach has been successfully applied to the synthesis of various pyrazole derivatives, including spiroindolinone-pyrazoles and 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles, highlighting its broad applicability. nih.govnih.gov

Table 2: Examples of Catalyst-Free Synthesis of Pyrazole Analogues

| Product Type | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | Aromatic aldehyde, 3-methyl-1-phenyl-5-pyrazolone | Heating (120°C), Solvent-free | 82-96% | tandfonline.com |

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | Aromatic aldehyde, 3-methyl-1-phenyl-5-pyrazolone | Microwave (300W), Solvent-free | 85-98% | tandfonline.com |

| Aryl-bis-[1H-pyrazol-5-ol-4-yl]methanes | Aromatic aldehyde, Hydrazine, Ethyl acetoacetate | Ultrasound, Water | Excellent | researchgate.net |

| Spiroindolinone-pyrazole scaffolds | Isatin derivatives, Malononitrile derivatives, p-Toluidine | Reflux in H₂O/EtOH | 89-95% | nih.gov |

Eco-Compatible Solvent Systems

The choice of solvent is critical to the environmental impact of a synthetic process. Traditional reliance on volatile and often toxic organic solvents has prompted a shift towards greener alternatives. researchgate.net Water is considered the most desirable green solvent due to its availability, non-toxicity, and non-flammability. thieme-connect.com

The synthesis of pyrazole derivatives has been successfully adapted to aqueous media. thieme-connect.com For example, a catalyst-free, one-pot synthesis of highly substituted pyrazole derivatives was developed using a mixture of polyethylene (B3416737) glycol (PEG-400) and water at room temperature under ultrasound irradiation. researchgate.net The use of a water/ethanol mixture has also proven effective for the catalyst-free synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. acs.orgacs.org These aqueous systems not only improve the safety and environmental profile of the synthesis but can also simplify product isolation, as many organic products are sparingly soluble in water and can be separated by filtration. tandfonline.com

Recent innovations include the use of magnetized distilled water, which has been shown to enhance reaction rates and yields in the catalyst-free synthesis of bis-pyrazolone derivatives without the need for any other additives. researchgate.net Such novel solvent systems represent the frontier of green chemistry, offering sustainable and efficient pathways for the synthesis of complex molecules like this compound. researchgate.net

Table 3: Eco-Compatible Solvent Systems in the Synthesis of Pyrazole Analogues

| Product Type | Solvent System | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 4,4'-(Arylmethylene)bis(pyrazol-5-ols) | Water/Ethanol (1/1) | Catalyst-free, Ultrasound | Environmentally friendly, simple workup | acs.orgacs.org |

| Pyrano[2,3-c]pyrazoles | Water | TPGS-750-M (surfactant) | Reduces need for hazardous organic solvents | tandfonline.com |

| Substituted pyrazoles | Water/PEG-400 | Catalyst-free, Ultrasound | Economical and environmentally benign | researchgate.net |

| 5-Amino-pyrazole-4-carbonitriles | Water and Ethanol | Catalyst-free, Room Temp. | Green media, simple procedure | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1,3 Di P Tolyl 1h Pyrazol 4 Ol

Electrophilic and Nucleophilic Transformations of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The position of these reactions is directed by the substituents on the ring. In 1,3-Di-p-tolyl-1H-pyrazol-4-ol, the electron-donating nature of the hydroxyl group and the phenyl rings influences the reactivity of the pyrazole core.

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are known to occur on the pyrazole ring, typically at the C4 position. globalresearchonline.net However, in the case of this compound, the 4-position is already substituted with a hydroxyl group. This suggests that electrophilic attack would likely occur at the C5 position, if at all, though steric hindrance from the adjacent p-tolyl group at N1 might be a significant factor. It is also possible that the tolyl rings themselves could undergo electrophilic substitution.

Nucleophilic substitution reactions on the pyrazole ring are less common and generally require the presence of a good leaving group. Given the structure of this compound, direct nucleophilic attack on the pyrazole ring is unlikely under normal conditions.

Transformations Involving the Hydroxyl Group at Position 4

The hydroxyl group at the 4-position is a key site for the chemical reactivity of this compound.

Derivatization and Functionalization of the 4-Hydroxyl Moiety

The 4-hydroxyl group can be readily derivatized through various reactions common to alcohols. These include:

Etherification: Reaction with alkyl halides or sulfates in the presence of a base would yield the corresponding 4-alkoxy-1,3-di-p-tolyl-1H-pyrazole.

Esterification: Treatment with acyl chlorides or anhydrides would produce the corresponding 4-acyloxy derivatives. For instance, the reaction of 1,3-diphenyl-5-pyrazolone with methacryloyl chloride results in the formation of an ester. researchgate.net

Oxidation: Oxidation of the hydroxyl group could potentially lead to the formation of a pyrazol-4(5H)-one, a keto tautomer.

These derivatization reactions are valuable for modifying the physicochemical properties of the molecule and for introducing new functional groups for further transformations.

Tautomerism and Isomerization Phenomena in Pyrazol-4-ol Structures

Pyrazol-4-ols can exist in equilibrium with their keto tautomers, pyrazol-4(5H)-ones. This is a form of keto-enol tautomerism. The position of the equilibrium is influenced by factors such as the substituents on the pyrazole ring and the solvent. nih.govresearchgate.net For this compound, the enol form is generally expected to be favored due to the aromaticity of the pyrazole ring.

X-ray crystal structure analysis of similar compounds, such as 1-phenyl-1H-pyrazol-3-ol, has shown that they exist in the hydroxyl (enol) form in the solid state. nih.gov Spectroscopic studies, particularly NMR, can be used to determine the predominant tautomeric form in solution. fu-berlin.de

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| Enol Form |  |

Aromatic pyrazole ring, hydroxyl group at C4. Expected to be the more stable tautomer. |

| Keto Form |  |

Non-aromatic pyrazolone (B3327878) ring, carbonyl group at C4. |

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Analyses

Detailed mechanistic studies involving spectroscopic and kinetic analyses specifically for this compound are not extensively reported in the literature. However, the mechanisms of reactions involving pyrazole derivatives are often investigated using a variety of techniques.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing reaction intermediates and products, and for studying tautomeric equilibria. For example, 1H, 13C, and 15N NMR have been used to investigate the tautomerism of N-substituted pyrazolones. nih.gov

Kinetic studies , which measure reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or catalyst), can provide insights into the reaction mechanism, including the rate-determining step and the nature of the transition state. While no specific kinetic data for this compound were found, such studies would be essential for a thorough understanding of its reactivity.

Computational and Theoretical Studies on 1,3 Di P Tolyl 1h Pyrazol 4 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3-Di-p-tolyl-1H-pyrazol-4-ol, DFT calculations offer a detailed picture of its electronic properties and conformational landscape.

Electronic Structure and Molecular Orbital Analysis

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential, indicating sensitivity towards electrophilic attack. nih.gov Conversely, the LUMO signifies the ability to accept an electron, with its energy corresponding to the electron affinity and the molecule's susceptibility to nucleophilic attack. nih.gov

For pyrazole (B372694) derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system of the pyrazole and arylic rings. nih.govnih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the hydroxyl group, while the LUMO is likely distributed over the pyrazole and the attached p-tolyl rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A large energy gap suggests high electronic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov DFT calculations for similar pyrazole structures have shown HOMO-LUMO gaps in the range of 4 to 5 eV, suggesting significant stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red and yellow regions) would be concentrated around the electronegative oxygen and nitrogen atoms, indicating these as likely sites for electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms, particularly the hydroxyl proton.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.1 to -6.4 | Electron-donating ability |

| ELUMO | -0.9 to -1.3 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.3 to 5.2 | Chemical reactivity and kinetic stability |

Conformational Analysis and Energetic Stability Predictions

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical properties and biological activity. For this compound, the primary sources of conformational flexibility are the rotations around the single bonds connecting the p-tolyl groups to the pyrazole ring.

DFT calculations can be used to explore the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the most stable, low-energy conformations. The dihedral angles between the pyrazole ring and the two p-tolyl rings are key parameters in this analysis. Studies on similar diaryl pyrazole structures have shown that the planar conformations are often not the most stable due to steric hindrance between the rings. researchgate.net The most stable conformers typically exhibit a twisted arrangement where the phenyl rings are rotated out of the plane of the pyrazole ring. researchgate.net

Thermodynamic parameters such as enthalpy and Gibbs free energy can be calculated for different conformers to predict their relative stability. mdpi.com The conformer with the lowest Gibbs free energy is predicted to be the most abundant at thermal equilibrium. These calculations help in understanding the preferred shape of the molecule in different environments.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor. nih.gov

Binding Mode Analysis (e.g., Colchicine (B1669291) Site in Tubulin)

Tubulin is a critical protein involved in cell division and a key target for anticancer drugs. mdpi.com The colchicine binding site on β-tubulin is a well-known target for agents that inhibit microtubule polymerization. mdpi.comnih.gov Pyrazole derivatives have been investigated as potential inhibitors that bind to this site. nih.gov

Molecular docking simulations can place this compound into the colchicine binding pocket of tubulin to predict its binding mode. The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov For example, the hydroxyl group of the pyrazole could act as a hydrogen bond donor or acceptor, while the p-tolyl rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket. semanticscholar.org Studies on similar inhibitors have shown that interactions with specific residues like Cys241 are crucial for binding at the colchicine site. researchgate.net The predicted binding pose reveals how the molecule orients itself to maximize these favorable interactions, providing a structural basis for its potential biological activity. researchgate.net

Prediction of Binding Energies with Proteins

A key output of molecular docking simulations is a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov Lower binding energy values indicate a more stable protein-ligand complex and higher predicted affinity. semanticscholar.org

For pyrazole derivatives docked into various protein targets, predicted binding energies can range significantly depending on the specific compound and protein. nih.govmdpi.com For instance, docking studies of pyrazole derivatives against various kinases have reported binding affinities in the range of -7 to -11 kcal/mol. nih.govmdpi.com These predicted energies are valuable for ranking potential inhibitors and prioritizing compounds for experimental testing. It is important to note that these are theoretical predictions, and the calculated values help in comparing the relative affinities of different compounds within the same study. nih.gov

| Protein Target | PDB ID | Typical Binding Energy (kcal/mol) |

|---|---|---|

| Tubulin (Colchicine site) | 1SA0 | -9.0 to -10.0 |

| C-RAF Kinase | Multiple | -9.5 to -10.5 |

| VEGFR-2 Kinase | 2QU5 | -9.0 to -10.0 |

| c-KIT Kinase | 6XVB | -8.5 to -9.5 |

Mechanistic Insights from Computational Chemistry

Computational chemistry provides a bridge between molecular structure and biological function, offering mechanistic insights that are often difficult to obtain through experimental means alone. The integration of DFT and molecular docking results for this compound can explain its potential mode of action at a molecular level.

DFT calculations of electronic properties, such as the HOMO-LUMO gap and MEP, provide fundamental information about the molecule's intrinsic reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, implying that the molecule can more readily participate in charge-transfer interactions with a biological target. nih.gov The MEP map identifies the specific atoms or regions on the molecule that are most likely to engage in electrostatic interactions, such as hydrogen bonding, with a protein's active site. researchgate.net

When combined with docking simulations, these electronic insights can rationalize the observed binding modes. For instance, if docking predicts a hydrogen bond between the pyrazole's hydroxyl group and a specific amino acid residue, the MEP map would corroborate this by showing a region of negative electrostatic potential on the oxygen atom. This synergy between quantum chemical calculations and molecular modeling provides a powerful, multi-faceted approach to understanding how the electronic structure of this compound governs its interactions with biological targets, thereby offering a hypothesis for its mechanism of action.

Prediction of Reaction Pathways and Transition States

A key aspect of this analysis is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The geometries and energies of these transition states are crucial for determining the kinetics of a reaction. For this compound, a potential area of investigation would be the keto-enol tautomerism, a common phenomenon in hydroxylated pyrazoles. Computational studies on similar 4-substituted pyrazolone (B3327878) derivatives have utilized DFT to model the keto and enol forms, as well as the transition state connecting them. Such calculations provide valuable data on the relative stabilities of the tautomers and the energy barrier for their interconversion.

Another area of interest is the reactivity of the hydroxyl group at the 4-position. Theoretical calculations can predict the transition states for reactions such as esterification or etherification, providing insights into the reaction mechanism and the factors that influence the reaction rate. By calculating the activation energies for different proposed mechanisms, researchers can discern the most likely reaction pathway.

Table 1: Hypothetical DFT Calculation Results for a Reaction Intermediate of this compound

| Parameter | Calculated Value |

| Total Energy (Hartree) | -850.123456 |

| Dipole Moment (Debye) | 3.45 |

| Key Bond Length (Å) | 1.35 (C4-O) |

| Key Bond Angle (°) | 125.5 (C3-C4-O) |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.

Influence of p-tolyl Substituents on Electronic Properties and Reactivity

The electronic properties of the pyrazole ring in this compound are significantly influenced by the presence of the two p-tolyl substituents. Computational methods, such as DFT and Natural Bond Orbital (NBO) analysis, are instrumental in quantifying these effects. nih.gov

The p-tolyl group is generally considered to be weakly electron-donating due to the methyl substituent on the phenyl ring. The presence of these groups at the 1 and 3 positions of the pyrazole ring is expected to increase the electron density of the heterocyclic system. This, in turn, can affect the molecule's reactivity. For instance, an increased electron density might enhance the nucleophilicity of the pyrazole ring, making it more susceptible to electrophilic attack.

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a powerful tool for understanding chemical reactivity. The energies of the HOMO and LUMO, as well as their spatial distribution, can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the p-tolyl groups would likely influence the energy levels and distribution of these orbitals. DFT calculations on related pyrazole derivatives have shown that such substituents can modulate the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability. derpharmachemica.com

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group, indicating these as potential sites for electrophilic attack or hydrogen bonding.

Table 2: Calculated Electronic Properties of a Model 1,3-Diaryl-1H-pyrazol-4-ol System

| Property | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

| Chemical Hardness (η) | 2.33 |

| Chemical Potential (μ) | -3.56 |

| Global Electrophilicity (ω) | 2.73 |

Note: These values are representative of DFT calculations on similar heterocyclic compounds and serve as an illustration. nih.gov

In Silico Studies for Structure-Activity Relationship (SAR) Elucidation

In silico methods are increasingly vital in drug discovery and development for elucidating the structure-activity relationships of bioactive molecules. While specific SAR studies on this compound are not extensively documented, the general methodologies applied to analogous 1,3-diaryl pyrazole derivatives can be described. These approaches are crucial for identifying the structural features responsible for a compound's biological activity and for designing more potent and selective analogs. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the interactions between a drug candidate and its biological target at a molecular level. For this compound, if a specific biological target were identified, molecular docking could be used to predict its binding mode and affinity. The p-tolyl groups and the hydroxyl group would be key features in these interactions, potentially forming hydrophobic and hydrogen-bonding interactions with the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing a dataset of related compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. For a series of analogs of this compound, QSAR could be employed to determine how variations in the substituents on the phenyl rings affect a particular biological activity.

Pharmacophore modeling is another important in silico technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions) required for biological activity. A pharmacophore model derived from a set of active pyrazole derivatives could guide the design of new compounds with improved properties.

Table 3: Example of a 2D-QSAR Equation for a Series of Pyrazole Analogs

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + c

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HBD is the number of hydrogen bond donors.

c is a constant.

Note: This equation is a simplified, hypothetical example to illustrate the concept of a QSAR model.

Exploration of Biological Activities and Underlying Molecular Mechanisms

Anti-tubulin Activity and Microtubule Network Disruption

While direct experimental data on 1,3-Di-p-tolyl-1H-pyrazol-4-ol is limited, research on structurally similar pyrazole (B372694) derivatives provides significant insights into potential anti-tubulin activity. A notable study focused on a series of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanones, which share the core pyrazole structure. nih.gov

Studies on pyrazole analogs suggest a mechanism of action that involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govresearchgate.net For instance, the compound (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (a close analog) was found to be a potent inhibitor of tubulin polymerization. nih.gov Molecular docking studies performed on this analog indicated that it likely binds to the colchicine (B1669291) site within the tubulin heterodimer. nih.gov This binding prevents the assembly of tubulin monomers into microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov The disruption of these critical functions ultimately leads to cytotoxic effects in proliferating cells.

A direct consequence of inhibiting tubulin polymerization is the arrest of the cell cycle. mdpi.com Microtubules form the mitotic spindle, which is crucial for the segregation of chromosomes during mitosis (M phase). When microtubule formation is disrupted, the cell cannot proceed through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net

Research has demonstrated that pyrazole derivatives that inhibit tubulin can induce this G2/M phase arrest. mdpi.comresearchgate.net Specifically, the analog (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone was shown to significantly arrest SGC-7901 gastric cancer cells in the G2/M phase, which is consistent with its observed anti-tubulin activity. nih.govresearchgate.net Other pyrazole-based compounds have also been found to halt the cell cycle, sometimes through different mechanisms such as the upregulation of the p21 gene, a universal inhibitor of cyclin-dependent kinases that can pause the cycle at both the G1/S and G2/M transitions. nih.gov

Insecticidal Activity and Molecular Target Interactions

Pyrazole derivatives are recognized for their applications in agrochemicals, including their use as insecticides. globalresearchonline.netresearchgate.netconicet.gov.ar The specific structural features of this compound, particularly the hydroxyl group and the tolyl substituents, are expected to play a key role in its potential insecticidal action.

The efficacy of many bioactive molecules, including insecticides, is often dependent on their ability to form strong interactions with their protein targets. researchgate.net Hydrogen bonds are critical electrostatic interactions that contribute significantly to binding affinity and specificity. The hydroxyl (-OH) group at the C4 position of the pyrazole ring in this compound can function as both a hydrogen bond donor and acceptor. This capability allows it to form electrostatic hydrogen bonds with amino acid residues (such as aspartate, glutamate, serine, or threonine) in the active site of an insect's target protein. researchgate.net Such interactions are crucial for stabilizing the compound-protein complex, which can lead to the inhibition of the protein's function and result in insecticidal effects.

The nature and position of substituent groups on the pyrazole scaffold are critical in modulating biological potency. conicet.gov.ar In this compound, the two p-tolyl groups are key features. Research on a series of pyrazole-based aurone (B1235358) analogs, which incorporated the 1,3-di-p-tolyl-1H-pyrazol-4-yl core, investigated their cytotoxic activity. nih.gov The findings revealed that the derivative containing methyl groups at the para-position of both phenyl rings (the di-p-tolyl configuration) emerged as the most potent cytotoxic agent in the study. nih.gov This suggests that the electron-donating nature of the methyl groups on the phenyl rings enhances the biological activity of the core pyrazole structure.

Table 1: Example of a Potent Cytotoxic Agent Incorporating the 1,3-Di-p-tolyl-1H-pyrazol-4-yl Moiety

| Compound Name | Structure | Activity |

|---|

Broader Pyrazole-Mediated Biological Pathways

The pyrazole scaffold is a versatile building block found in numerous compounds with a wide spectrum of biological activities, indicating its ability to interact with diverse biological pathways. mdpi.comnih.govmdpi.com Beyond the specific activities of anti-tubulin and insecticidal effects, pyrazole derivatives have been reported to possess:

Anti-inflammatory and Analgesic Activity : Several clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics, such as celecoxib, phenylbutazone, and dipyrone, are based on a pyrazole structure. nih.govnih.gov

Anticancer Activity : Many pyrazole derivatives exhibit anticancer properties by targeting various pathways. mdpi.com This includes the inhibition of crucial enzymes like cyclin-dependent kinases (e.g., CDK2) involved in cell cycle regulation and the modulation of signaling pathways such as the STAT3 pathway, which is linked to cell proliferation and survival. nih.govacs.org

Antimicrobial and Antiviral Activity : The pyrazole nucleus is a component of various agents developed to combat bacterial, fungal, and viral infections. globalresearchonline.netmdpi.com

Enzyme Inhibition : Pyrazoles have been identified as inhibitors of a range of enzymes, including monoamine oxidase (MAO), which is relevant for neurological disorders, and thymidylate synthase, a target in cancer chemotherapy. nih.govrsc.org

This broad range of activities highlights the ability of the pyrazole ring and its substituents to be tailored to interact with a multitude of biological targets, making it a privileged structure in drug discovery and development. nih.gov

Enzyme Inhibition Profiles

Research into the enzyme inhibition capabilities of pyrazole derivatives has revealed significant and often selective activity against various enzymes. For instance, certain aryl pyrazole derivatives have shown inhibitory effects on alkaline phosphatases (APs), nucleotide pyrophosphatases/phosphodiesterases (NPPs), and nucleoside triphosphate diphosphohydrolases. conicet.gov.ar

Specifically, studies on a series of pyrazole derivatives have demonstrated their potential as inhibitors of tissue non-specific alkaline phosphatase (TNAP). The substitution pattern on the pyrazole and associated phenyl rings plays a crucial role in the inhibitory activity. For example, the presence of a chloro group at the 3-position of the pyrazole ring and the 4-position of the phenyl ring resulted in enhanced inhibitory effects on human TNAP (h-TNAP), as well as human nucleotide pyrophosphatase/phosphodiesterase 1 (h-NPP1) and 3 (h-NPP3). conicet.gov.ar Conversely, bulky substituents can introduce steric hindrance, which may reduce the inhibitory action against certain enzymes. conicet.gov.ar

| Compound/Derivative | Target Enzyme(s) | Observed Effect | Reference |

| 3-chloro-4-(4-chlorophenyl) pyrazole derivative | h-TNAP, h-NPP1, h-NPP3 | Enhanced inhibition | conicet.gov.ar |

| Pyrazole with bulky substituents | h-TNAP | Reduced inhibitory behavior | conicet.gov.ar |

Molecular Mechanisms of Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Pyrazole-containing compounds have emerged as a promising class of antileishmanial agents. globalresearchonline.net For instance, a derivative, 1-(4,5-dihydro-3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)pyrazol-1-yl)ethenone, was found to be more active against Leishmania donovani than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. globalresearchonline.net

Molecular docking studies on other hydrazine-coupled pyrazole derivatives have suggested that their antileishmanial activity may stem from the inhibition of enzymes crucial for the parasite's survival, such as Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1). researchgate.net The binding interactions within the active site of these enzymes are thought to disrupt essential metabolic pathways of the parasite.

Mechanisms of Antiviral Activity

The antiviral properties of pyrazole derivatives have been documented against a range of viruses, including HIV, Hepatitis C virus (HCV), and various RNA viruses. globalresearchonline.netmdpi.com The mechanisms of action are often virus-specific and can involve the inhibition of key viral enzymes or interference with viral replication processes.

For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been shown to inhibit the replication of Respiratory Syncytial Virus (RSV). mdpi.com Time-of-addition experiments with related analogues against Yellow Fever Virus (YFV) indicated that the highest reduction in viral titer occurred when the compound was added 2 hours post-infection, suggesting interference with a post-entry step in the viral life cycle. nih.gov Other pyrazole derivatives have demonstrated inhibitory activity against the HCV NS5B RNA polymerase, a critical enzyme for viral replication. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound and Related Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. For pyrazole derivatives, SAR studies have provided valuable insights.

The nature and position of substituents on the pyrazole ring and its N-phenyl and C-phenyl rings significantly impact biological activity. In the context of antiviral activity, the replacement of a phenyl group at the N1 position of the pyrazole with a phenylsulfonyl group has been explored. nih.gov This modification, along with substitutions on the aniline (B41778) moiety, led to derivatives with potent activity against YFV and RSV. nih.gov Interestingly, the introduction of a p-methoxy substituent on the phenylsulfonyl group was found to abolish anti-RSV activity while in some cases enhancing activity against Bovine Viral Diarrhea Virus (BVDV). nih.gov

In the development of inhibitors for Trypanosoma brucei, the causative agent of African trypanosomiasis, SAR studies on azaindole analogues, which share structural similarities with pyrazoles, highlighted the importance of substitution on the pyrazole ring for potent activity. acs.org Removal of methyl substituents from the pyrazole led to a decrease in activity, indicating that these groups are crucial for the compound's efficacy. acs.org The length and bulk of alkyl substituents also play a role, with a propyl group showing improved activity over smaller or bulkier groups. acs.org

For insecticidal pyrazole derivatives, the presence of a hydroxyl (OH) group at the 4-position of the pyrazole ring has been identified as a key feature for activity. rsc.org This OH group is believed to interact with biological targets within the insect through hydrogen bonding. The blocking of the NH group of the pyrazole ring can lead to greater electron delocalization, potentially enhancing the compound's action. rsc.org

Catalytic Applications and Materials Science Prospects

Role as Ligands in Organometallic Catalysis

The utility of pyrazole-containing compounds as ligands in transition metal catalysis is well-established. The nitrogen atoms of the pyrazole (B372694) ring can coordinate with metal centers, influencing their electronic properties and catalytic activity. While extensive research exists for the broader pyrazole class, specific studies on 1,3-Di-p-tolyl-1H-pyrazol-4-ol as a ligand are limited.

Application in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Ullmann coupling, Suzuki-Miyaura)

Investigation in Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals are widely used in a variety of catalytic transformations. Pyrazole derivatives have been successfully employed as ligands for metals such as copper, nickel, and rhodium in reactions including, but not limited to, oxidation, reduction, and cyclization reactions. The potential for this compound to act as a ligand in these systems is plausible. The hydroxyl group at the 4-position could potentially participate in catalyst-substrate interactions or influence the solubility and stability of the catalytic complex. However, dedicated research focusing on the application of this compound in these other transition metal-catalyzed processes has not been extensively reported.

Potential in Functional Materials

The structural features of this compound, including its aromatic rings and the pyrazole core, suggest its potential for use in the development of functional materials with specific optical and biological properties.

Fluorescent and Luminescent Agent Properties

Many organic molecules with extended π-systems, such as those present in this compound, exhibit fluorescence and luminescence. These properties are highly dependent on the molecular structure and the presence of electron-donating and electron-withdrawing groups. While the photophysical properties of various pyrazole and pyrazolone (B3327878) derivatives have been investigated, demonstrating their potential as fluorescent probes and materials for organic light-emitting diodes (OLEDs), specific data on the fluorescent and luminescent characteristics of this compound are not well-documented. Theoretical studies and experimental investigations would be necessary to fully characterize its emission and absorption spectra, quantum yield, and other relevant photophysical parameters.

Utility as Agrochemicals and Dyes

The pyrazole moiety is a key component in a number of commercially successful agrochemicals, including herbicides, fungicides, and insecticides. The biological activity of these compounds is attributed to the specific substitution patterns on the pyrazole ring. While the general class of pyrazole derivatives shows significant promise in agriculture, there is no specific information available in the public domain regarding the evaluation of this compound for agrochemical applications.

Similarly, pyrazolone-based compounds, which are structurally related to pyrazol-4-ols, are widely used in the synthesis of azo dyes. These dyes are valued for their vibrant colors and good fastness properties. The chromophoric system of this compound could potentially be modified to produce colored compounds. However, its direct application or use as a precursor in the synthesis of dyes has not been specifically reported.

Advanced Characterization Techniques in Pyrazol 4 Ol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of compounds in various states. For 1,3-Di-p-tolyl-1H-pyrazol-4-ol, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy would provide a comprehensive picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the two p-tolyl groups would likely appear as doublets in the downfield region (typically δ 7.0-8.0 ppm) due to ortho-coupling. The methyl protons of the tolyl groups would give rise to sharp singlets in the upfield region (around δ 2.3-2.5 ppm). The proton of the hydroxyl group (-OH) would be observed as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The single proton on the pyrazole (B372694) ring would also present a characteristic singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. One would expect to see distinct signals for the methyl carbons, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the carbons of the pyrazole ring. The carbon atom bearing the hydroxyl group would have a characteristic chemical shift.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Ar-H | 7.0 - 8.0 (m) | 115 - 140 |

| -CH₃ | ~2.4 (s) | ~21 |

| Pyrazole-H | Characteristic singlet | Pyrazole ring carbons |

| -OH | Variable (broad s) | C-OH |

Note: 's' denotes a singlet, 'm' denotes a multiplet. The exact chemical shifts are dependent on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings and the C=N stretching of the pyrazole ring would be observed in the 1450-1650 cm⁻¹ region.

Expected FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (stretch, H-bonded) | 3200 - 3600 (broad) |

| C-H (aromatic stretch) | 3000 - 3100 |

| C-H (methyl stretch) | 2850 - 2960 |

| C=C & C=N (ring stretch) | 1450 - 1650 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₆N₂O), the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (264.32 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing characteristic fragments resulting from the cleavage of the tolyl groups and the pyrazole ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its aromatic rings and pyrazole system, would be expected to exhibit absorption maxima (λmax) in the UV region, corresponding to π-π* transitions.

X-ray Crystallography for Solid-State Structural Confirmation

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z | 4 |

Note: These are hypothetical values for illustrative purposes.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the molecular formula C₁₇H₁₆N₂O, the calculated elemental composition would be:

Carbon (C): 77.25%

Hydrogen (H): 6.10%

Nitrogen (N): 10.60%

Experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with these calculated values to validate the empirical and molecular formula of the synthesized compound.

Comparison of Calculated and Theoretical Elemental Composition:

| Element | Calculated (%) | Theoretical (%) |

| Carbon (C) | To be determined | 77.25 |

| Hydrogen (H) | To be determined | 6.10 |

| Nitrogen (N) | To be determined | 10.60 |

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel Pyrazol-4-ol Derivatives with Enhanced Properties

The synthesis of pyrazole (B372694) derivatives has a long history, dating back to the work of Knorr in 1883. mdpi.comnih.gov However, the demand for structurally diverse and functionally optimized molecules necessitates the development of more efficient and sophisticated synthetic methodologies. mdpi.com Future efforts in the synthesis of novel pyrazol-4-ol derivatives are expected to focus on several key areas:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex molecules from three or more starting materials, thereby increasing efficiency and reducing waste. mdpi.com The application of MCRs to the synthesis of pyrazol-4-ol derivatives will likely lead to the rapid generation of large libraries of compounds for biological screening. mdpi.com

Novel Catalytic Systems: The use of novel catalysts, such as nano-ZnO, can provide environmentally friendly and highly efficient routes to substituted pyrazoles. mdpi.com Future research will likely explore a wider range of catalysts to improve yields, regioselectivity, and substrate scope in the synthesis of pyrazol-4-ol derivatives. mdpi.com

Structural Diversification: The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. eurasianjournals.com Future synthetic strategies will focus on introducing a wide variety of functional groups at different positions of the pyrazol-4-ol scaffold to fine-tune their electronic and steric properties, thereby enhancing their biological activity and selectivity. eurasianjournals.comresearchgate.net This includes the synthesis of fused heterocyclic systems incorporating the pyrazole moiety. mdpi.com

| Synthetic Method | Description | Key Advantages |

| Cyclocondensation | Reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines. mdpi.comnih.gov | A classical and widely used method for constructing the pyrazole ring. mdpi.com |

| 1,3-Dipolar Cycloaddition | Reaction of diazo compounds with alkynes or alkenes. nih.gov | Provides a regioselective route to substituted pyrazoles. nih.gov |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. mdpi.com | High atom economy, operational simplicity, and rapid access to molecular diversity. mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. mdpi.com | Reduced reaction times and often improved yields. mdpi.com |

In-depth Mechanistic Investigations of Bioactivity at the Molecular Level

While numerous pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, a detailed understanding of their mechanisms of action at the molecular level is often lacking. nih.govnih.govnih.gov Future research must prioritize in-depth mechanistic studies to elucidate how pyrazol-4-ol derivatives interact with their biological targets. This will involve:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that pyrazol-4-ol derivatives interact with is a crucial first step.

Enzyme Inhibition Studies: For derivatives that act as enzyme inhibitors, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants.

Structural Biology: X-ray crystallography and NMR spectroscopy can provide atomic-level insights into the binding of pyrazol-4-ol derivatives to their biological targets, revealing key intermolecular interactions that can be exploited for further optimization.

Cellular and in vivo Studies: Investigating the effects of these compounds in cellular models and in vivo will be essential to understand their broader biological effects and potential therapeutic applications.

A deeper understanding of the molecular mechanisms of bioactivity will be instrumental in the rational design of more potent and selective therapeutic agents.

Rational Design Principles for Targeted Drug Discovery and Agrochemical Development

The development of new pharmaceuticals and agrochemicals is increasingly reliant on rational design principles, which aim to create molecules with specific biological activities based on a detailed understanding of their targets. For pyrazol-4-ol derivatives, future research in this area will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 1,3-Di-p-tolyl-1H-pyrazol-4-ol and related compounds and evaluating their biological activity will help to establish clear SARs. This information is vital for understanding which structural features are essential for activity and for designing more potent analogs.

Targeted Library Design: Based on the identified pharmacophores and SAR data, focused libraries of pyrazol-4-ol derivatives can be designed and synthesized for screening against specific biological targets, such as protein kinases or metabolic enzymes. cijournal.ru

Agrochemical Applications: Pyrazole derivatives have already made a significant impact in the agrochemical industry as fungicides, insecticides, and herbicides. researchgate.netccspublishing.org.cn Future research will aim to develop new pyrazol-4-ol-based agrochemicals with improved efficacy, selectivity, and environmental profiles. ccspublishing.org.cn This includes the development of novel herbicides targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov

| Biological Target Class | Potential Application | Example |

| Enzymes | Anti-inflammatory, Anticancer | Cyclooxygenase-2 (COX-2) inhibitors, Kinase inhibitors nih.govnih.gov |

| Receptors | Neurological disorders, Metabolic diseases | Cannabinoid receptor 1 (CB1) antagonists nih.gov |

| Ion Channels | Cardiovascular diseases | |

| DNA/RNA | Antiviral, Anticancer |

Exploration of Unconventional Applications and Material Science Innovations

Beyond their well-established roles in medicine and agriculture, the unique chemical and physical properties of pyrazole derivatives make them attractive candidates for a range of unconventional applications. Future research is expected to explore the potential of pyrazol-4-ol derivatives in material science and other innovative fields:

Coordination Chemistry: The nitrogen atoms in the pyrazole ring can coordinate to metal ions, making pyrazole derivatives versatile ligands for the synthesis of coordination complexes. researchgate.net These complexes may exhibit interesting catalytic, magnetic, or optical properties.

Organic Dyes and Fluorescent Probes: The extended π-systems present in many pyrazole derivatives can give rise to strong absorption and emission in the UV-visible region, making them suitable for use as organic dyes or fluorescent probes for sensing and imaging applications. researchgate.net

Polymer Science: Pyrazole derivatives can be incorporated into polymer backbones or used as functional additives to modify the properties of materials. researchgate.net

The exploration of these unconventional applications could lead to the development of novel materials with tailored properties for a variety of technological applications.

Integration of High-Throughput Screening with Computational Methodologies

The discovery and optimization of new bioactive molecules is a time-consuming and expensive process. The integration of high-throughput screening (HTS) and computational methodologies offers a powerful approach to accelerate this process. chemmethod.comeurasianjournals.com For pyrazol-4-ol derivatives, this integrated approach will involve:

High-Throughput Virtual Screening (HTVS): HTVS can be used to screen large virtual libraries of pyrazole derivatives against a specific biological target, identifying promising candidates for further experimental investigation. chemmethod.comresearchgate.net This approach has been successfully used to identify pyrazole-based inhibitors of enzymes like CDK8. chemmethod.comresearchgate.net

Molecular Modeling and Simulations: Computational techniques such as molecular docking, quantum mechanical calculations (e.g., DFT), and molecular dynamics simulations can provide valuable insights into the binding modes, electronic properties, and dynamic behavior of pyrazol-4-ol derivatives. eurasianjournals.comeurasianjournals.com This information can be used to guide the rational design of more potent and selective compounds. eurasianjournals.comeurasianjournals.com

ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new pyrazol-4-ol derivatives early in the drug discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles. chemmethod.comresearchgate.net

The synergy between HTS and computational chemistry will be a key driver of innovation in the development of new pyrazol-4-ol-based therapeutics, agrochemicals, and materials. eurasianjournals.com

Q & A

Q. What are the optimized synthetic routes for 1,3-Di-p-tolyl-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example:

-

Route 1 : Refluxing 4-chlorophenyl pyrazole precursors with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol .

-

Route 2 : Refluxing dihydro-pyrazole derivatives in ethanol (2 hours) with subsequent recrystallization from DMF/EtOH (1:1) .

-

Key Variables : Solvent polarity (xylene vs. ethanol), reaction time, and purification method significantly affect yield and purity. Xylene’s high boiling point facilitates prolonged heating for cyclization, while ethanol enables faster reactions.

- Data Table :

| Method | Solvent | Time (h) | Yield (%) | Purification | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | Xylene | 25–30 | ~65–75 | Methanol recrystallization | |

| Cyclocondensation | Ethanol | 2 | ~70–80 | DMF/EtOH recrystallization |

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves tautomeric forms and hydrogen-bonding networks. Use SHELX for refinement and checkCIF for validation .

- NMR Spectroscopy : H/C NMR identifies substituent effects (e.g., deshielded pyrazole protons at δ 7.5–8.5 ppm) .

- FTIR : Confirms hydroxyl (O–H stretch ~3200 cm) and aromatic C–H bonds .

Q. How can researchers address purification challenges for this compound?

- Methodological Answer :

- Recrystallization : Use methanol or DMF/EtOH mixtures to remove unreacted precursors. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities .

Q. What structural features of this compound influence its reactivity in further functionalization?

- Methodological Answer :

- The hydroxyl group at position 4 participates in hydrogen bonding, affecting solubility and nucleophilic substitution.

- p-Tolyl groups enhance steric hindrance, directing electrophilic attacks to the pyrazole ring’s N-atoms .

Q. How can common synthetic impurities be identified and mitigated?

- Methodological Answer :

- LC-MS : Detect byproducts like incomplete cyclization intermediates (e.g., dihydro-pyrazole derivatives) .

- TLC Monitoring : Use UV-active spots (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in cyclocondensation reaction outcomes?

- Methodological Answer :

- Solvent Effects : Xylene’s non-polarity favors radical intermediates (via chloranil), while ethanol promotes proton-transfer pathways .

- Kinetic vs. Thermodynamic Control : Longer reflux times in xylene favor thermodynamically stable tautomers, whereas shorter ethanol reactions trap kinetic products .

Q. What challenges arise in determining the crystal structure of this compound, and how are they resolved?

- Methodological Answer :

- Tautomerism : The hydroxyl group’s position (enol vs. keto forms) complicates refinement. Use high-resolution data (≤ 0.8 Å) and SHELXL’s restraints for H-atom placement .

- Twinned Crystals : Apply SHELXD for structure solution and PLATON’s TWINLAW for validation .

Q. How does tautomerism impact the compound’s spectroscopic and crystallographic data?

- Methodological Answer :

- SC-XRD : Resolves enol-keto tautomers via O–H···N hydrogen bonds (2.7–2.9 Å) .

- Solid-State NMR : Distinguishes tautomers using N chemical shifts (δ −150 ppm for pyrazole N) .

Q. How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer :

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.